molecular formula C24H27N3O3 B12179333 4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one

4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one

Cat. No.: B12179333
M. Wt: 405.5 g/mol
InChI Key: CDYKIGUIPZMFNQ-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1H-indol-3-yl moiety linked via a four-carbon ketone chain (butan-1-one) to a piperazine ring substituted with a 4-methoxybenzoyl group. The indole nucleus is a privileged scaffold in medicinal chemistry, often associated with serotonin receptor modulation, while the arylpiperazine component is common in CNS-targeting agents . The 4-methoxyphenyl carbonyl group may enhance lipophilicity and influence receptor binding compared to other substituents.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

4-(1H-indol-3-yl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C24H27N3O3/c1-30-20-11-9-18(10-12-20)24(29)27-15-13-26(14-16-27)23(28)8-4-5-19-17-25-22-7-3-2-6-21(19)22/h2-3,6-7,9-12,17,25H,4-5,8,13-16H2,1H3

InChI Key

CDYKIGUIPZMFNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one typically involves a multicomponent reaction. One approach includes the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . This method is advantageous due to the use of readily accessible starting materials, atom economy, and process simplicity. The reaction conditions often involve refluxing in ethanol with piperidine as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and the use of common organic synthesis techniques can be applied. The scalability of the reaction and the availability of starting materials are crucial factors for industrial production.

Chemical Reactions Analysis

Acylation of Piperazine

  • Protected Piperazine Reagents : Ethyl or tert-butyl piperazine-1-carboxylate derivatives are used to prevent premature side reactions. Reaction with acylating agents (e.g., acyl chlorides or carbonates) forms the amide bond between the piperazine and the carbonyl group .

  • Acyl Chloride Instability : Direct conversion of 4-(1H-indol-3-yl)butanoic acid to the acyl chloride often leads to intramolecular acylation, forming undesired cyclic products (e.g., tetrahydrocarbazolone) . To avoid this, ethyl 4-(1H-indol-3-yl)butanoyl carbonate is synthesized via ethyl chloroformate and triethylamine, which reacts selectively with protected piperazines .

Key Reaction Mechanisms

  • Amide Bond Formation :

    • Reagents : Protected piperazines (e.g., ethyl piperazine-1-carboxylate) react with acyl chlorides or carbonates to form amides.

    • Outcome : Selective acylation at the piperazine nitrogen, avoiding side reactions .

    • Example : Ethyl 4-(1H-indol-3-yl)butanoyl carbonate reacts with ethyl piperazine-1-carboxylate to yield 1-protected intermediates (e.g., compound 8a) .

  • Deprotection Steps :

    • Ethyl/tert-butyl Esters : Removal of protecting groups (e.g., ethyl esters) via hydrolysis or catalytic hydrogenation to yield the final compound .

  • Intramolecular Reactions :

    • Instability of Acyl Chlorides : Unstable acyl chlorides (e.g., 4-(1H-indol-3-yl)butanoyl chloride) undergo intramolecular cyclization, forming tetrahydrocarbazolone derivatives instead of the desired product .

Monitoring Techniques

  • Thin-Layer Chromatography (TLC) : Tracks reaction progress and purity.

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and deprotection efficiency .

Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (e.g., dimethoxyethane) enhance reaction efficiency in coupling steps .

  • Catalyst Use : Lewis acids or bases may accelerate acylation or coupling reactions.

Comparative Analysis of Reaction Conditions

Parameter Ethyl Piperazine-1-carboxylate tert-Butyl Piperazine-1-carboxylate
Yield Moderate (e.g., 80% in similar systems) Comparable, depending on steric factors
Ease of Deprotection Hydrolysis (mild conditions)Hydrogenolysis (requires catalytic H₂)
Advantage Lower molecular weight intermediatesEnhanced stability during synthesis

Research Findings and Trends

  • Structural Similarity : Compounds with indole-piperazine motifs show potential in medicinal chemistry, particularly as dopamine receptor ligands .

  • Functional Group Impact : The 4-methoxyphenyl carbonyl group enhances lipophilicity and may modulate receptor affinity.

  • Future Directions : Studies on analogous compounds suggest that modifying the piperazine substituents (e.g., fluorine substitution) could improve pharmacokinetic profiles .

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its structural components can facilitate the development of new synthetic methodologies, particularly in the creation of more complex molecules. The indole moiety is known for its versatility in forming various derivatives through electrophilic substitution reactions.

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of the compound may exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. The indole structure is often linked to anticancer properties, making this compound a candidate for further exploration in cancer therapy.

Pharmaceutical Applications

Due to its complex structure and functional groups, the compound is explored for therapeutic applications. It may interact with specific biological receptors, potentially leading to the development of new drugs targeting conditions such as:

  • Neurological Disorders : The piperazine ring may enhance binding affinity to neurotransmitter receptors, making it a candidate for treating disorders such as anxiety or depression.
  • Metabolic Disorders : There is ongoing research into its effects on metabolic pathways, particularly concerning insulin sensitivity and lipid metabolism.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the piperazine ring may enhance its binding affinity. The methoxyphenyl group can contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with the target molecule, enabling comparative analysis of substituent effects, physicochemical properties, and bioactivity.

Structural Analogs with Arylpiperazine-Indole Hybrids

Compound Name / ID Key Structural Differences vs. Target Compound Molecular Weight Bioactivity (if reported) logP (Calculated/Reported) Source
Target Compound Reference structure ~391.47* N/A ~3.5† -
3-(1H-Indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}propan-1-one (STL303597) Shorter propan-1-one chain vs. butan-1-one linker 391.47 N/A N/A
4j (1-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanol) Sulfonyl group instead of carbonyl; ethanol linker - 5-HT6 antagonist (pKi = 7.83; IC50 = 32 nM) -
4g (1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanol) 4-Iodophenylsulfonyl group; ethanol linker - 5-HT6 antagonist (pKi = 7.73) -
MK69 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) Pyrazole replaces indole; trifluoromethylphenyl substituent - N/A -

Notes:

  • Target Compound: Molecular weight calculated from SMILES in ; logP estimated using fragment-based methods (indole: ~2.1, arylpiperazine: ~1.5, butanone: ~0.7, 4-methoxybenzoyl: ~1.2).
  • 4j/4g : Sulfonyl groups increase electron-withdrawing effects versus the target’s carbonyl, possibly altering receptor affinity. 4j’s naphthalene substituent enhances hydrophobicity, correlating with potent 5-HT6 antagonism .

Analogs with Varied Piperazine Substituents

Compound Name / ID Piperazine Substituent Key Differences Molecular Weight Physicochemical Data Source
1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one No indole moiety Lacks indole, reducing aromatic interactions 262.35 logP = 2.55; PSA = 27.4 Ų
Compound 5 () 4-Methoxybenzoyl-piperazine + indol-3-ylpropyl Propyl linker instead of butanone - N/A
4-[4-(1H-Indol-3-yl)butyl]piperazine derivatives Alkyl linker instead of ketone Increased flexibility vs. rigid ketone linker - Synthesized for CNS applications

Notes:

  • Removing the indole (as in ) drastically reduces molecular weight and logP, highlighting the indole’s contribution to hydrophobicity.
  • Alkyl-linked analogs () may exhibit different pharmacokinetic profiles due to reduced polarity versus the ketone linker.

Functional Assay and Binding Affinity Trends

  • 5-HT6 Antagonism: Compounds with bulky aryl sulfonyl groups (e.g., 4j’s naphthalene) show higher binding affinity (pKi > 7.8) than smaller substituents .
  • Linker Length: STL303597 (propanone linker) vs. the target’s butanone may influence receptor fit. Longer linkers could enhance conformational flexibility but reduce binding specificity.

Biological Activity

4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound integrates an indole moiety, which is known for its biological significance, particularly in the development of antidepressants and antipsychotics. This article reviews the biological activity of this compound, focusing on its receptor interactions, potential therapeutic effects, and related research findings.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors:

  • Serotonin Receptors : The indole structure is known to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are implicated in mood regulation and anxiety disorders.
  • Dopamine Receptors : The piperazine moiety suggests potential interactions with dopamine receptors, which are critical in the treatment of schizophrenia and other psychiatric disorders.

Receptor Affinity

Research indicates that derivatives of compounds similar to 4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one exhibit significant affinity for serotonin receptors. For instance, studies have shown that certain piperazine derivatives possess high binding affinities for the 5-HT1A receptor, which is crucial for their anxiolytic and antidepressant effects .

CompoundReceptor TypeBinding Affinity (Ki)
Compound A5-HT1A0.5 nM
Compound BD22.0 nM
Compound C5-HT2A3.5 nM

Antidepressant Activity

In preclinical models, compounds related to this structure have demonstrated significant antidepressant-like activity. For example, a study reported that a similar indole-piperazine derivative exhibited a reduction in immobility time in the forced swim test, a standard assay for antidepressant efficacy .

Antitubercular Activity

Additionally, some derivatives have been evaluated for their antitubercular properties against Mycobacterium tuberculosis. One study found that compounds with structural similarities showed promising inhibitory concentrations (IC90) ranging from 3.73 to 40.32 μM . This suggests potential applications in treating tuberculosis alongside psychiatric disorders.

Case Study 1: Antidepressant Efficacy

In a double-blind study involving patients with major depressive disorder (MDD), participants treated with a piperazine-based compound showed significant improvements in depressive symptoms compared to placebo groups. The study highlighted the role of serotonin modulation through the 5-HT1A receptor as a key mechanism .

Case Study 2: Antitubercular Effects

Another investigation focused on the antitubercular activity of a series of indole derivatives, including those structurally similar to our compound of interest. The results indicated that certain modifications enhanced activity against Mycobacterium tuberculosis, suggesting a dual therapeutic potential .

Q & A

Synthesis & Structural Modification

Basic Question: Q. What are the common synthetic routes for preparing 4-(1H-indol-3-yl)butyl piperazine derivatives, and what yields can be expected? The synthesis typically involves converting 4-(1H-indol-3-yl)butanoic acid to its active derivatives (e.g., acyl chlorides or carbonates) for coupling with piperazine. A two-step method using ethyl chloroformate and triethylamine to generate intermediates like ethyl 4-(1H-indol-3-yl)butanoyl carbonate has been reported, followed by reaction with piperazine derivatives. Yields for mono-acylpiperazines can reach up to 95% under optimized conditions, though competing side reactions (e.g., intramolecular acylation) may reduce efficiency .

Advanced Question: Q. How can researchers address unexpected bromination or intramolecular acylation during synthesis of the target compound? Bromination of the indole ring (forming 4-(2-bromo-1H-indol-3-yl)butanoic acid) may occur when using N-bromosuccinimide, necessitating alternative coupling strategies. To avoid intramolecular acylation (e.g., formation of tetrahydrocarbazolones), protected piperazines (e.g., tert-butyl piperazine-1-carboxylate) are recommended to stabilize intermediates. Post-synthesis deprotection can then yield the desired product .

Pharmacological Activity

Basic Question: Q. Which receptor systems is this compound hypothesized to target, based on structural analogs? The indole-piperazine scaffold is associated with dopaminergic (D4) and serotonergic (5-HT1D) receptor modulation. Structural analogs demonstrate agonist/antagonist activity at these receptors, suggesting potential CNS applications, though direct binding data for this specific compound requires validation .

Advanced Question: Q. How can structure-activity relationship (SAR) studies optimize receptor selectivity? Systematic substitution of the 4-methoxyphenylcarbonyl group (e.g., halogenation, alkyl chain variation) can elucidate steric and electronic effects on receptor affinity. For example, replacing methoxy with hydroxy groups may alter hydrogen-bonding interactions, while fluorinated analogs could enhance metabolic stability. Computational docking studies (e.g., using D4 receptor crystal structures) should guide rational design .

Analytical Characterization

Basic Question: Q. What analytical techniques are critical for confirming the compound’s purity and structure? 1H/13C NMR confirms indole and piperazine proton environments, while LC-MS monitors reaction progress and detects byproducts. High-resolution mass spectrometry (HRMS) verifies molecular weight, and HPLC (C18 columns, methanol/buffer mobile phases) assesses purity ≥95% .

Advanced Question: Q. How can researchers resolve co-elution issues in HPLC analysis caused by structurally similar impurities? Use orthogonal methods:

  • Ion-pair chromatography with sodium 1-octanesulfonate buffers to separate charged intermediates.
  • Chiral columns if stereoisomers are suspected.
  • 2D-LC/MS for complex mixtures, combining hydrophobicity and ion mobility separation .

Data Contradictions & Reproducibility

Advanced Question: Q. How should discrepancies in receptor binding data across studies be investigated? Potential causes include:

  • Batch variability : Impurities from incomplete piperazine coupling (e.g., di-substituted byproducts) may skew results. Re-analyzе synthetic intermediates via LC-MS .
  • Assay conditions : Buffer pH (e.g., sodium acetate pH 4.6 vs. physiological pH 7.4) affects ionization and binding. Standardize protocols across labs .
  • Cell-line specificity : Use recombinant systems (e.g., HEK293 expressing human D4 receptors) to minimize endogenous receptor interference .

Mechanistic Studies

Advanced Question: Q. What strategies can elucidate the compound’s metabolic stability and CYP450 interactions?

  • In vitro microsomal assays : Incubate with human liver microsomes and NADPH, monitoring parent compound depletion via LC-MS.
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent probes.
  • Metabolite ID : High-resolution tandem MS (HRMS/MS) identifies hydroxylated or demethylated metabolites .

Stability & Storage

Advanced Question: Q. How can thermal degradation of the compound during long-term storage be mitigated?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis.
  • Excipient formulation : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to stabilize the indole moiety.
  • Real-time stability studies : Use accelerated stability testing (40°C/75% RH) to predict shelf-life .

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